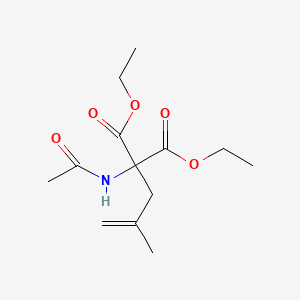

Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate

CAS No.: 37944-29-9

Cat. No.: VC15412141

Molecular Formula: C13H21NO5

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37944-29-9 |

|---|---|

| Molecular Formula | C13H21NO5 |

| Molecular Weight | 271.31 g/mol |

| IUPAC Name | diethyl 2-acetamido-2-(2-methylprop-2-enyl)propanedioate |

| Standard InChI | InChI=1S/C13H21NO5/c1-6-18-11(16)13(8-9(3)4,14-10(5)15)12(17)19-7-2/h3,6-8H2,1-2,4-5H3,(H,14,15) |

| Standard InChI Key | BXUSHPORVLKTKF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(CC(=C)C)(C(=O)OCC)NC(=O)C |

Introduction

Structural Features:

The compound consists of:

-

A diethyl ester group attached to a malonic acid backbone.

-

An acetamido group () providing an amide functionality.

-

A 2-methylprop-2-enyl group, which introduces an allylic moiety.

Observations:

-

The moderate LogP value indicates balanced hydrophilicity and lipophilicity, suggesting potential bioavailability.

-

The polar surface area (PSA) reflects its ability to form hydrogen bonds, which may influence solubility and interaction with biological targets.

Synthesis

Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate can be synthesized via malonic ester synthesis methodologies. The general steps include:

-

Preparation of Malonic Acid Derivative:

-

Malonic acid is esterified with ethanol to form diethyl malonate.

-

-

Introduction of Functional Groups:

-

The acetamido group is introduced through acetylation reactions.

-

The allylic group () is added via alkylation using an appropriate alkyl halide under basic conditions.

-

-

Purification:

-

The product is purified by recrystallization or column chromatography.

-

Synthetic Chemistry

Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate serves as a versatile intermediate in organic synthesis due to its functional groups:

-

The allylic moiety enables further functionalization through electrophilic or nucleophilic reactions.

-

The ester groups are useful for hydrolysis or transesterification reactions.

Pharmaceutical Research

The compound's structural features suggest potential use in drug development, particularly as a precursor for designing biologically active molecules.

Material Science

Its functionalized structure may find applications in polymer chemistry or as a monomer in the synthesis of specialized materials.

Safety and Handling

| Parameter | Details |

|---|---|

| Flash Point | Not available |

| MSDS | Data unavailable |

Proper laboratory safety protocols should be followed when handling this compound due to limited toxicological data.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume